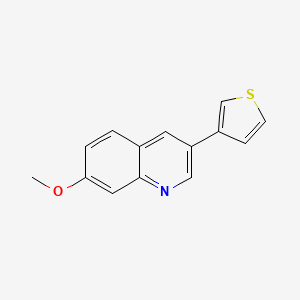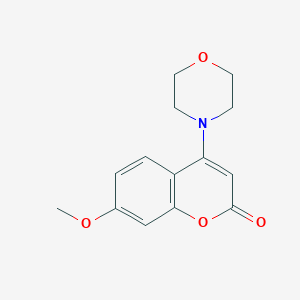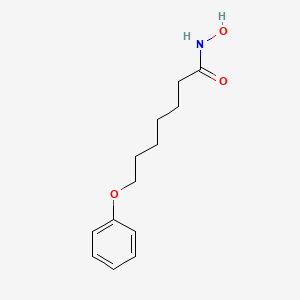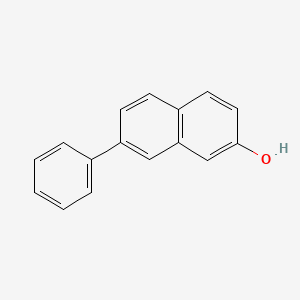![molecular formula C15H13N3 B10845663 7-Methyl-2-m-tolylpyrido[2,3-d]pyrimidine](/img/structure/B10845663.png)
7-Methyl-2-m-tolylpyrido[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-2-m-tolylpyrido[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by its fused pyridine and pyrimidine rings, which contribute to its unique chemical properties. It has a molecular formula of C15H13N3 and is known for its aromatic structure, which includes a methyl group and a tolyl group attached to the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-m-tolylpyrido[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyridine with an aldehyde or ketone, followed by cyclization with a suitable reagent. For example, the reaction of 2-aminopyridine with 3-methylbenzaldehyde in the presence of a base such as sodium methoxide can lead to the formation of the desired pyridopyrimidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-m-tolylpyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The aromatic nature of the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives (e.g., amines, alcohols)
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
7-methyl-2-m-tolylpyrido[2,3-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-methyl-2-m-tolylpyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases, phosphatidylinositol-3 kinases, and cyclin-dependent kinases.
Pathways Involved: By inhibiting these enzymes, the compound can interfere with signaling pathways involved in cell proliferation, survival, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure but differ in the position and nature of substituents.
Pyrido[2,3-d]pyrimidin-7-ones: Similar to the 5-ones, these compounds have variations in the substituents and exhibit different biological activities.
Uniqueness
7-methyl-2-m-tolylpyrido[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and tolyl groups contribute to its aromaticity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
7-methyl-2-(3-methylphenyl)pyrido[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H13N3/c1-10-4-3-5-12(8-10)14-16-9-13-7-6-11(2)17-15(13)18-14/h3-9H,1-2H3 |
InChI Key |
AHSIQPYQWYRYSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC=C3C=CC(=NC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


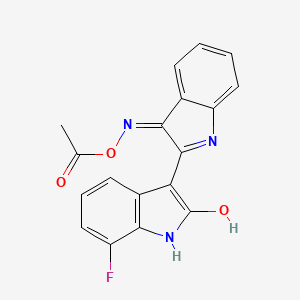

![7-ethyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845593.png)
![7-ethynyl-6H-chromeno[4,3-b]quinoline-3,9-diol](/img/structure/B10845596.png)
![7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B10845609.png)
![7-Methyl-[1,4]thiazepan-(5E)-ylideneamine](/img/structure/B10845620.png)
![7-Methyl-2-m-tolyl-1H-[1,8]naphthyridin-4-one](/img/structure/B10845633.png)
![7-Methyl-8-oxo-5-P-tolyl-7,8-dihydro-[1,7]naphthyridine-6-carboxylic acid (S)-[(S)-1-(3,5-bis-trifluoromethyl-phenyl)-ethyl]-methyl-amide (enantiomeric mix)](/img/structure/B10845640.png)
